molecular formula C34H64O4 B1162293 (Z)-13-(hexadec-9-enoyloxy)octadecanoicacid

(Z)-13-(hexadec-9-enoyloxy)octadecanoicacid

Cat. No.: B1162293
M. Wt: 536.9 g/mol
InChI Key: FHXCZZFHUCAQAA-KHPPLWFESA-N
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Description

13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid, commonly known as 13-POHSA, is a type of branched fatty acid ester of hydroxy fatty acids (FAHFAs). This compound is formed by the esterification of palmitoleic acid with 13-hydroxy stearic acid. FAHFAs, including 13-POHSA, are endogenous lipids that have been recently discovered and are known for their roles in metabolic processes, particularly in enhancing glucose tolerance and insulin sensitivity .

Scientific Research Applications

13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of FAHFAs and their derivatives in various chemical reactions.

    Biology: It is studied for its role in metabolic processes, particularly in enhancing glucose tolerance and insulin sensitivity.

    Medicine: It has potential therapeutic applications in managing metabolic syndrome and inflammation due to its anti-inflammatory properties.

    Industry: It is used in the development of new materials and products with specific chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid involves the esterification of palmitoleic acid with 13-hydroxy stearic acid. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction is carried out under controlled temperature and pressure to achieve optimal yield and purity .

Industrial Production Methods

Industrial production of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid.

Mechanism of Action

The mechanism of action of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid involves its interaction with specific molecular targets and pathways. It enhances glucose tolerance and insulin sensitivity by promoting insulin secretion and reducing inflammation. The compound interacts with G protein-coupled receptors, which play a crucial role in mediating its effects on glucose metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid include other FAHFAs such as:

Uniqueness

What sets 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid apart from other similar compounds is its specific esterification pattern and its unique biological effects. It has been shown to significantly enhance glucose tolerance and insulin sensitivity, making it a promising candidate for therapeutic applications in managing metabolic disorders .

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10-

InChI Key

FHXCZZFHUCAQAA-KHPPLWFESA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

physical_description

Solid

Synonyms

(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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